Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate
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Overview
Description
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzoxazole ring and an ethyl ester group attached to the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 7-bromo-2-aminophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Hydrolysis: Formation of 2-(7-bromobenzo[d]oxazol-2-yl)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced benzoxazole derivatives.
Scientific Research Applications
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Utilized in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate can be compared with other benzoxazole derivatives, such as:
Ethyl 2-(benzo[d]oxazol-2-yl)acetate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-(7-bromobenzo[d]oxazol-2-yl)acetic acid: The hydrolyzed form of the ester, with distinct properties and applications.
7-bromo-2-aminophenol: The precursor in the synthesis of the target compound, with its own set of chemical and biological characteristics.
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-(7-bromo-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3 |
InChI Key |
GGZCPHCAGLMYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
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